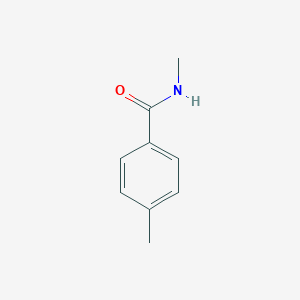

N-Metil-p-toluamida

Descripción general

Descripción

N-Methyl-p-toluamide is not directly discussed in the provided papers. However, the papers do mention compounds with structural similarities or related functional groups. For instance, the first paper discusses N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide, a derivative with cytotoxic properties that affects nucleic acid and protein synthesis in lymphoma cells . The other papers focus on the synthesis of polyamides containing N-methylpyrrole and N-methylimidazole amino acids , and the synthesis and analysis of oxamide derivatives . These studies provide insights into the chemical behavior of related compounds, which may offer indirect information about N-Methyl-p-toluamide.

Synthesis Analysis

The synthesis of related compounds involves the use of coupling agents and protecting groups. For example, the synthesis of polyamide containing N-methylpyrrole and N-methylimidazole amino acids was achieved by coupling oligopeptide chains using DCC/HOBT as promoting additives . Similarly, solid-phase synthesis techniques were employed to create sequence-specific DNA-binding polyamides, optimizing stepwise coupling yields and using deprotection strategies . These methods could potentially be adapted for the synthesis of N-Methyl-p-toluamide.

Molecular Structure Analysis

While the molecular structure of N-Methyl-p-toluamide is not directly analyzed in the papers, the studies do provide NMR analysis of related compounds. For instance, new oxamide derivatives were studied using 1H and 13C NMR in solution and solid state, which could be relevant for understanding the structural aspects of N-Methyl-p-toluamide .

Chemical Reactions Analysis

The papers do not provide specific reactions for N-Methyl-p-toluamide, but they do describe the reactivity of similar compounds. The first paper indicates that N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide does not affect certain enzymes involved in DNA synthesis, suggesting a specific mode of action that could be considered when studying the reactivity of N-Methyl-p-toluamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-p-toluamide are not detailed in the provided papers. However, the synthesis and structural analysis of related compounds, such as polyamides and oxamide derivatives, imply that these compounds have distinct physical and chemical properties that can be characterized using spectroscopic techniques . These properties may include solubility, melting points, and stability, which are important for understanding the behavior of N-Methyl-p-toluamide.

Aplicaciones Científicas De Investigación

Repelente de insectos

N-Metil-p-toluamida: es ampliamente reconocida por su uso como ingrediente activo en repelentes de insectos comerciales. Es particularmente eficaz contra mosquitos, moscas, garrapatas y otros insectos que pican. El compuesto funciona interfiriendo con los receptores olfativos de estos insectos, lo que dificulta que localicen a los humanos .

Síntesis orgánica

This compound: se utiliza en la síntesis orgánica como reactivo para introducir el grupo N-metil-p-tolilo en las moléculas diana. Esto puede ser particularmente útil en la síntesis de compuestos orgánicos complejos donde se requiere este grupo funcional .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide or DEET, is primarily used as an insect repellent . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Recent studies suggest that DEET is an acetylcholinesterase inhibitor . Deet was found to be a poor acetylcholinesterase inhibitor, even at a concentration of 10 mm . Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system . These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .

Pharmacokinetics

It is known that deet is metabolized by cytochrome p450 enzymes . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DEET and their impact on its bioavailability.

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . DEET also blocked Na+ and K+ channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range .

Action Environment

DEET is often sold and used in spray or lotion in concentrations up to 100% . Higher concentrations can be safely applied to clothing, although it may damage some types of synthetic fibers . Environmental factors such as temperature, humidity, and the presence of other substances can influence the action, efficacy, and stability of DEET.

Propiedades

IUPAC Name |

N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIOOTTWDRFBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171465 | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18370-11-1 | |

| Record name | N-Methyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

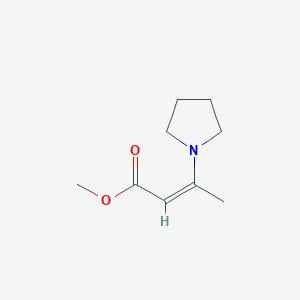

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

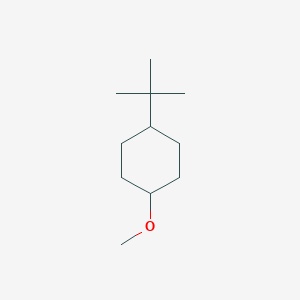

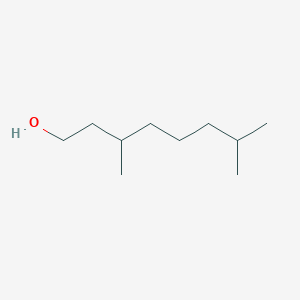

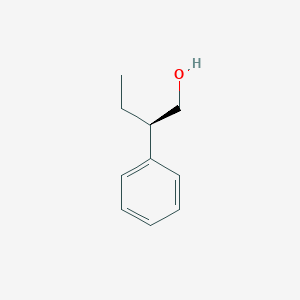

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)

![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)